Validated Synthetic Utility with 66% Isolated Yield
The target compound is explicitly documented as the direct precursor to Purmorphamine via a single-step nucleophilic substitution with 1-naphthol . A published synthetic protocol reports the preparation of this intermediate from Int-A1 (2,6-dichloro-9-cyclohexylpurine) and 4-morpholinoaniline in isopropanol with N,N-diisopropylethylamine at 120 °C for 3 hours, yielding the desired product in 66% isolated yield (0.400 g, 0.969 mmol) after silica gel column chromatography . In contrast, Purmorphamine itself is the final bioactive product with an IC₅₀ of ~1.5 μM for Smo binding, but its synthesis depends on the availability of this specific chlorinated intermediate; alternative intermediates (e.g., 2-bromo or 2-iodo analogs) are not validated in the published route and may exhibit different reactivity profiles .
| Evidence Dimension | Isolated synthetic yield as Purmorphamine intermediate |
|---|---|
| Target Compound Data | 66% isolated yield (0.400 g, 0.969 mmol from 1.47 mmol Int-A1) |
| Comparator Or Baseline | Purmorphamine (final product, CAS 483367-10-8): not an intermediate; alternative 2-halo intermediates lack published yield data |
| Quantified Difference | 66% yield demonstrated; alternative intermediates have no published comparative synthetic yield data |
| Conditions | Reaction: 4-morpholinoaniline, N,N-diisopropylethylamine, isopropanol, 120 °C, 3 h; purification: silica gel column chromatography (70% EtOAc/hexane) |
Why This Matters
Procurement of this specific intermediate ensures access to a validated synthetic route with documented yield, minimizing optimization efforts for Purmorphamine production compared to uncharacterized analogs.
